N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-13-16(26-18(19-13)22-7-2-3-8-22)17(23)20-14-4-9-21(10-5-14)15-6-11-27(24,25)12-15/h2-3,7-8,14-15H,4-6,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFVCXNFKCQPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(CC3)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's structural features suggest it may play a significant role in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
Structural Characteristics
The compound is classified under heterocyclic compounds, specifically those containing sulfur and nitrogen in their rings. Its structure integrates:
- Thiazole ring
- Piperidine moiety
- Tetrahydrothiophene unit
These components contribute to its potential pharmacological activities. The molecular formula is with a molecular weight of approximately 320.41 g/mol.
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. Preliminary studies suggest that it may modulate pathways associated with inflammation and cancer, possibly through the inhibition of key signaling molecules like NF-κB, which plays a crucial role in inflammatory responses and tumor progression.
Biological Assays and Findings
Recent studies have highlighted the biological activity of related thiazole derivatives, indicating potential for various applications:
Case Studies
Case Study 1: Antimicrobial Activity
A series of thiazole derivatives were evaluated for their antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Compounds exhibited between twofold and sixteenfold increased antibacterial effects compared to standard antibiotics like Oxytetracycline.
Case Study 2: PDE Inhibition
The compound's analogs showed significant inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3A, which is linked to cardiotonic effects. This suggests potential applications in treating heart conditions.
Pharmacological Applications
The unique structure of this compound implies several therapeutic applications:
- Anti-inflammatory agents : Due to its ability to modulate inflammatory pathways.
- Antimicrobial agents : Given the promising results against bacterial strains.
- Cardiotonic agents : Through PDE inhibition, indicating relevance in cardiovascular therapies.
Q & A
Q. What are the key synthetic steps and purification methods for this compound?
The synthesis involves multi-step reactions: (1) Formation of the piperidine-tetrahydrothiophene sulfone core via nucleophilic substitution under controlled pH and temperature (50–80°C) ; (2) Thiazole-carboxamide assembly using α-haloketones and carboxamide precursors in ethanol or DMF ; (3) Final coupling via condensation with 1H-pyrrole derivatives. Purification employs column chromatography (silica gel) and recrystallization, with structural confirmation via H/C NMR and HRMS .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : H NMR identifies proton environments (e.g., pyrrole NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] ion) with <2 ppm error .
- FT-IR : Detects functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .
Q. What functional groups contribute to its biological activity?
The thiazole ring (electron-deficient for target binding), carboxamide (hydrogen bonding), and tetrahydrothiophene sulfone (polar interactions) are critical. The 1H-pyrrole moiety may enhance lipophilicity for membrane penetration .
Q. How is purity validated for pharmacological assays?
HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity. Residual solvents are quantified via GC-MS per ICH guidelines .
Advanced Research Questions
Q. How can reaction yields be optimized in the piperidine-thiophene sulfone intermediate synthesis?
- Catalysts : Use Pd/C or KCO for Suzuki couplings (improves cross-coupling efficiency) .
- Solvent Optimization : DMF enhances solubility of aromatic intermediates, while ethanol reduces side reactions .
- Temperature Control : Maintain 60–70°C during sulfone oxidation to minimize decomposition .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes (e.g., CYP450 degradation) .
- Solubility Enhancement : Use PEG-400 or cyclodextrin complexes in animal studies to improve bioavailability .
- Target Engagement Assays : Confirm on-target effects via Western blot (e.g., kinase inhibition) .
Q. Which computational methods predict binding modes to kinase targets?
- Molecular Docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., hydrogen bonds with hinge regions) .
- Molecular Dynamics (GROMACS) : Simulates binding stability over 100 ns trajectories to identify key residues .
Q. How can regioselectivity challenges in thiazole-pyrrole coupling be addressed?
- Directing Groups : Introduce temporary Boc protection on the pyrrole nitrogen to steer coupling to the 2-position .
- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 h) and improves regioselectivity by 20% .
Methodological Guidance for Data Analysis
Interpreting conflicting IC values across cell lines:
- Assay Standardization : Normalize data to housekeeping genes (e.g., GAPDH) and use 3D spheroid models to mimic in vivo conditions .
- Resistance Profiling : Test against mutant cell lines (e.g., EGFR T790M) to identify off-target effects .
Validating synthetic intermediates with overlapping NMR peaks:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., piperidine CH vs. thiophene protons) .
- Isotopic Labeling : N-labeled precursors clarify amide proton assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
